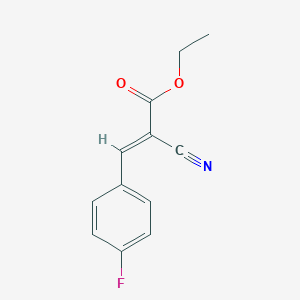

Ethyl 2-cyano-3-(4-fluorophenyl)acrylate

説明

特性

IUPAC Name |

ethyl 2-cyano-3-(4-fluorophenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO2/c1-2-16-12(15)10(8-14)7-9-3-5-11(13)6-4-9/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSTPLWBGNXWIBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=C(C=C1)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801252448 | |

| Record name | Ethyl 2-cyano-3-(4-fluorophenyl)-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801252448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18861-57-9 | |

| Record name | Ethyl 2-cyano-3-(4-fluorophenyl)-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18861-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-cyano-3-(4-fluorophenyl)acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018861579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-cyano-3-(4-fluorophenyl)-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801252448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 2-cyano-3-(4-fluorophenyl)acrylate CAS number and properties

Audience: Researchers, scientists, and drug development professionals.

Core Topic: An in-depth examination of the chemical properties, synthesis, and potential biological relevance of Ethyl 2-cyano-3-(4-fluorophenyl)acrylate.

Introduction

This compound is a substituted cyanoacrylate ester. The presence of a fluorine atom on the phenyl ring, a cyano group, and an acrylate moiety makes it a compound of interest for chemical synthesis and potentially for biological applications. The electron-withdrawing nature of the fluorine atom and the cyano group can influence the electronic properties and reactivity of the molecule. This guide provides a comprehensive overview of its known properties, a detailed experimental protocol for its synthesis and characterization, and a discussion of its potential, hypothesized biological activity based on related compounds.

Chemical and Physical Properties

The properties of this compound are summarized below. These properties are crucial for its handling, characterization, and application in experimental settings.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 18861-57-9 | [1] |

| Molecular Formula | C₁₂H₁₀FNO₂ | [1][2] |

| Molecular Weight | 219.21 g/mol | [1][2] |

| Melting Point | 96-100 °C | [1] |

| Boiling Point | 330.7 °C at 760 mmHg | [1] |

| Density | 1.212 g/cm³ | [1] |

| Flash Point | 153.8 °C | [1] |

| XLogP3 | 2.5 | [2] |

| IUPAC Name | ethyl (E)-2-cyano-3-(4-fluorophenyl)prop-2-enoate |

Experimental Protocols

The synthesis of this compound is typically achieved via a Knoevenagel condensation reaction.[3] This reaction involves the nucleophilic addition of an active hydrogen compound (ethyl cyanoacetate) to a carbonyl group (4-fluorobenzaldehyde), followed by a dehydration reaction.

Synthesis Protocol: Knoevenagel Condensation

This protocol describes the synthesis of this compound using 4-fluorobenzaldehyde and ethyl cyanoacetate with a piperidine catalyst.

Materials:

-

4-fluorobenzaldehyde

-

Ethyl cyanoacetate

-

Piperidine

-

Ethanol (or other suitable solvent like toluene)

-

Round-bottom flask

-

Condenser

-

Stirring apparatus

-

Heating mantle

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, recrystallization apparatus)

Procedure:

-

In a two-necked round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve 4-fluorobenzaldehyde (1 equivalent) and ethyl cyanoacetate (1 equivalent) in ethanol.

-

Add a catalytic amount of piperidine (e.g., 0.1 equivalent) to the solution.

-

Heat the reaction mixture to reflux and stir for 3-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

If a precipitate forms, filter the solid product and wash it with cold ethanol.

-

If no precipitate forms, pour the reaction mixture into ice-cold water to induce precipitation.

-

Collect the crude product by filtration.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain the final product as a solid.[4][5]

Characterization Protocol

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should be used to confirm the presence of protons on the ethyl group and the aromatic ring, as well as the vinylic proton.

-

¹³C NMR will confirm the number of unique carbons, including the carbonyl, cyano, and aromatic carbons.

-

-

Infrared (IR) Spectroscopy:

-

To identify characteristic functional groups, look for absorption bands corresponding to the C≡N (cyano), C=O (ester), and C=C (alkene) stretches.

-

-

Mass Spectrometry (MS):

-

To confirm the molecular weight of the compound.

-

-

Elemental Analysis:

-

To determine the percentage composition of C, H, N, and F, and compare it with the theoretical values.

-

-

Single Crystal X-ray Diffraction:

-

For unambiguous structure determination and to study supramolecular interactions.[6]

-

Logical and Experimental Workflow

The following diagrams illustrate the synthesis and characterization workflow for this compound.

Potential Biological Activity and Signaling Pathways (Hypothesized)

While direct biological studies on this compound are not extensively reported in the available literature, the broader class of cyanoacrylates has been investigated for various bioactivities, including anticancer properties.[7] The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[8][9]

Some cyanoacrylate derivatives have been shown to induce apoptosis in cancer cells. For instance, a study on a related compound demonstrated an apoptotic effect through the elevation of caspase-3 expression.[7] Based on these findings, a hypothesized signaling pathway for the potential anticancer activity of this compound is proposed to involve the intrinsic apoptosis pathway.

This proposed mechanism suggests that the compound could potentially induce mitochondrial stress, leading to the release of cytochrome c, which in turn activates a caspase cascade, culminating in programmed cell death.

Disclaimer: The signaling pathway described above is a hypothesized mechanism based on the activity of related compounds and has not been experimentally validated for this compound. Further research is required to elucidate its actual biological effects and mechanism of action.

Conclusion

This compound is a readily synthesizable compound with well-defined chemical and physical properties. While its biological role is yet to be fully explored, the structural motifs present in the molecule suggest that it could be a candidate for investigation in drug discovery programs, particularly in the area of oncology. The provided protocols offer a solid foundation for its synthesis and characterization, paving the way for future biological evaluation.

References

- 1. This compound | C12H10 F N O2 - BuyersGuideChem [buyersguidechem.com]

- 2. Ethyl 2-cyano-3-(2-fluorophenyl)acrylate | C12H10FNO2 | CID 840994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 4. Crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate: two conformers forming a discrete disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (E)-Ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In vivo biological evaluation of sodium salt of ethyl (E)-2-cyano-3-(7-hydroxy-4-methyl-2-oxoquinoline-1(2H)-yl)-3-(4-hydroxyphenyl) acrylate as anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fluorine-Containing Taxoid Anticancer Agents and Their Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

A Technical Guide to the Synthesis of Ethyl 2-cyano-3-(4-fluorophenyl)acrylate via Knoevenagel Condensation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of Ethyl 2-cyano-3-(4-fluorophenyl)acrylate, a valuable intermediate in the development of pharmaceuticals and fine chemicals. The synthesis is achieved through the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction. This document provides a comprehensive overview of various catalytic systems, detailed experimental protocols, and a summary of quantitative data to facilitate reproducible and efficient synthesis.

Core Synthesis Overview

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound, in this case, ethyl cyanoacetate, to a carbonyl group of an aldehyde, here 4-fluorobenzaldehyde. The reaction is typically followed by a dehydration reaction to yield an α,β-unsaturated product.[1] The presence of an electron-withdrawing fluorine atom on the phenyl ring of 4-fluorobenzaldehyde makes it a reactive substrate, often leading to excellent product yields.[2] A variety of catalysts can be employed to facilitate this reaction, ranging from basic amines to phosphines and ionic liquids.

Quantitative Data Summary

The following table summarizes various catalytic systems and reaction conditions reported for the synthesis of this compound and structurally similar compounds. This data allows for easy comparison of different methodologies to select the most suitable conditions for a specific laboratory setting.

| Catalyst | Co-catalyst/Promoter | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| DABCO | N-(2-Hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl) | Water | 50 | - | 99 | [2] |

| Triphenylphosphine | - | Solvent-free | 75-80 | - | High | [3][4] |

| Diisopropylethylammonium acetate (DIPEAc) | - | - | 40-45 | - | High | [5] |

| Sodium Ethoxide | - | Ethanol | Room Temp. or Reflux | 1-8 | High | [6] |

| Biogenic Carbonates | - | Solvent-free | 100 | 1 | High | [7] |

| Ammonium Acetate | Acetic Acid | Ethanol | Reflux | 4 | - | [8] |

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the generalized mechanism of the Knoevenagel condensation and a typical experimental workflow for the synthesis of this compound.

Detailed Experimental Protocols

The following protocols are representative examples for the synthesis of this compound based on established methodologies.

Protocol 1: DABCO-Catalyzed Synthesis in an Aqueous Ionic Liquid System[2]

This protocol highlights an environmentally friendly approach using a recyclable ionic liquid.

Materials:

-

4-fluorobenzaldehyde

-

Ethyl cyanoacetate

-

1,4-diazabicyclo[2.2.2]octane (DABCO)

-

N-(2-Hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl)

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

In a round-bottom flask, combine 4-fluorobenzaldehyde (10 mmol), ethyl cyanoacetate (12 mmol), DABCO (20 mmol), [HyEtPy]Cl (3 g), and water (3 mL).

-

Heat the mixture to 50°C and stir until the reaction is complete (monitored by TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

The ionic liquid layer can be recovered and reused.

-

Purify the crude product by recrystallization from ethanol.

Protocol 2: Solvent-Free Synthesis using Triphenylphosphine[3]

This method offers a solvent-free and efficient synthesis.

Materials:

-

4-fluorobenzaldehyde

-

Ethyl cyanoacetate

-

Triphenylphosphine (TPP)

Procedure:

-

In a reaction vessel, mix 4-fluorobenzaldehyde (10 mmol), ethyl cyanoacetate (10 mmol), and triphenylphosphine (1 mmol, 10 mol%).

-

Heat the mixture to 75-80°C with stirring. The reaction can also be accelerated using microwave irradiation.

-

Monitor the reaction progress by TLC.

-

Upon completion, the reaction mixture can be directly purified by column chromatography on silica gel to afford the pure product.

Protocol 3: Synthesis using Diisopropylethylammonium Acetate (DIPEAc)[5]

This protocol utilizes an ionic liquid as a catalyst.

Materials:

-

4-fluorobenzaldehyde

-

Ethyl cyanoacetate

-

Diisopropylethylammonium acetate (DIPEAc)

Procedure:

-

To a mixture of 4-fluorobenzaldehyde (10 mmol) and ethyl cyanoacetate (10 mmol), add DIPEAc (10 mol%).

-

Stir the reaction mixture at 40-45°C until the starting materials are consumed (as indicated by TLC).

-

After cooling, the product layer can be separated and concentrated under vacuum.

-

Purify the resulting material by recrystallization from a suitable solvent like ethanol.

Characterization of this compound

The synthesized product should be characterized to confirm its identity and purity. Typical characterization data for similar compounds include:

-

¹H NMR: Expected signals for the ethyl group (triplet and quartet), aromatic protons, and the vinylic proton.

-

¹³C NMR: Signals corresponding to the carbons of the ethyl group, the aromatic ring, the cyano group, the ester carbonyl, and the olefinic carbons.

-

IR Spectroscopy: Characteristic absorption bands for the cyano group (C≡N), the ester carbonyl group (C=O), and the carbon-carbon double bond (C=C).

-

Melting Point: A sharp melting point range indicates a high degree of purity. For example, the melting point for the analogous ethyl 2-cyano-3-(4-chlorophenyl)acrylate is reported to be 88-90 °C.[5]

Conclusion

The Knoevenagel condensation provides a versatile and efficient route for the synthesis of this compound. A variety of catalytic systems can be employed, each with its own advantages in terms of reaction conditions, yield, and environmental impact. The choice of a specific protocol will depend on the available resources and desired scale of the synthesis. The data and protocols presented in this guide offer a solid foundation for researchers to successfully synthesize this important chemical intermediate.

References

- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 2. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06506C [pubs.rsc.org]

- 3. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]

- 6. researchgate.net [researchgate.net]

- 7. Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives [mdpi.com]

- 8. prepchem.com [prepchem.com]

Physical and chemical properties of Ethyl 2-cyano-3-(4-fluorophenyl)acrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-cyano-3-(4-fluorophenyl)acrylate is a substituted cyanoacrylate compound with potential applications in various scientific fields, including materials science and drug discovery. Its chemical structure, featuring an electron-withdrawing cyano group and a fluorine-substituted phenyl ring, suggests the possibility of unique chemical reactivity and biological activity. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of the potential biological pathways it may influence.

Core Physical and Chemical Properties

The physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, characterization, and application in research and development.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀FNO₂ | [1] |

| Molecular Weight | 219.21 g/mol | [2] |

| Melting Point | 96-100 °C | [1][2] |

| Boiling Point | 330.7 °C at 760 mmHg | [1] |

| Density | 1.212 g/cm³ | [2] |

| Appearance | Solid |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound. While a complete experimental dataset for the title compound is not fully available in the public domain, data from closely related analogs and the available ¹H NMR spectrum provide a strong basis for its characterization.

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum provides information about the hydrogen atoms in the molecule. The expected signals for the (E)-isomer of this compound are: a triplet and a quartet for the ethyl group, and multiplets or doublets for the aromatic protons, and a singlet for the vinylic proton.

¹³C NMR Spectroscopy

Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy is used to determine the types of carbon atoms in a molecule. Based on data from similar compounds, the approximate chemical shifts for this compound can be predicted. For instance, the ¹³C NMR spectrum of Ethyl 2-cyano-3-phenylacrylate shows signals at approximately δ = 162.5 (C=O), 155.1 (C-3), 133.4, 131.5, 131.1, 130.1 (aromatic carbons), 115.5 (CN), 103.0 (C-2), 62.8 (OCH₂), and 14.2 (CH₃). Similar peaks, with shifts influenced by the fluorine substituent, are expected for the title compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a related compound, Ethyl-2-cyano-3-(4-chlorophenyl)acrylate, shows characteristic peaks at 2218 cm⁻¹ (C≡N stretching) and 1718 cm⁻¹ (C=O stretching). It is expected that this compound will exhibit similar characteristic absorption bands.

Mass Spectrometry

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For the related compound, Ethyl 2-cyano-3-(2-fluorophenyl)acrylate, the gas chromatography-mass spectrometry (GC-MS) data shows a molecular ion peak (M⁺) at m/z 219, which corresponds to its molecular weight.[2] A similar molecular ion peak is expected for the 4-fluoro isomer.

Experimental Protocols

Synthesis of this compound via Knoevenagel Condensation

The synthesis of this compound is typically achieved through a Knoevenagel condensation reaction. This reaction involves the condensation of an active methylene compound (ethyl cyanoacetate) with an aldehyde (4-fluorobenzaldehyde) in the presence of a basic catalyst.

Materials:

-

4-Fluorobenzaldehyde

-

Ethyl cyanoacetate

-

Piperidine (or another basic catalyst)

-

Ethanol (or another suitable solvent)

-

Glacial acetic acid (optional, for neutralization)

-

Ice-cold water

-

Recrystallization solvent (e.g., ethanol or methanol)

Procedure:

-

In a round-bottom flask, dissolve 4-fluorobenzaldehyde and a molar equivalent of ethyl cyanoacetate in ethanol.

-

Add a catalytic amount of piperidine to the solution.

-

Reflux the reaction mixture for a specified period (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash it with cold water.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Experimental Workflow:

Caption: Knoevenagel condensation workflow for synthesis.

Characterization Methods

-

Melting Point: Determined using a standard melting point apparatus.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a suitable deuterated solvent (e.g., CDCl₃) and tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet.

-

Mass Spectrometry: Mass spectra are acquired using a mass spectrometer, for example, with electron ionization (EI) or electrospray ionization (ESI) source.

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the broader class of cyanoacrylates has been investigated for various bioactivities, including herbicidal, fungicidal, and antitumor properties.[3][4] The mechanism of action for some herbicidal cyanoacrylates involves the inhibition of photosystem II.[5][6] Additionally, certain cyanoacrylate derivatives have shown potential as antifungal agents by targeting enzymes like myosin-5.[7]

Given the structural similarities, it is plausible that this compound could interact with similar biological targets. For instance, its electron-deficient double bond makes it a potential Michael acceptor, which could lead to covalent modification of nucleophilic residues (such as cysteine) in enzymes or other proteins, thereby modulating their function.

Plausible Mechanism of Action - Enzyme Inhibition:

Caption: Hypothetical enzyme inhibition by Michael addition.

Conclusion

This compound is a compound with well-defined physical and chemical properties that can be reliably synthesized and characterized. While its specific biological functions are yet to be extensively explored, the known activities of related cyanoacrylates suggest its potential as a bioactive molecule. Further research into its interactions with biological systems, particularly its potential as an enzyme inhibitor, could unveil novel applications in drug discovery and development. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists to build upon in their future investigations of this promising compound.

References

- 1. This compound | C12H10 F N O2 - BuyersGuideChem [buyersguidechem.com]

- 2. Ethyl 2-cyano-3-(2-fluorophenyl)acrylate | C12H10FNO2 | CID 840994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and antiviral activity of novel chiral cyanoacrylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Antifungal Activity Evaluation of Novel 2-Cyanoacrylate Derivatives Containing Arylamide Moiety as Potential Myosin-5 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Hirshfeld Surface Analysis of Ethyl 2-cyano-3-(4-fluorophenyl)acrylate

To Researchers, Scientists, and Drug Development Professionals,

This guide provides a comprehensive overview of the Hirshfeld surface analysis of Ethyl 2-cyano-3-(4-fluorophenyl)acrylate, a molecule of interest in materials science and pharmaceutical development. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, providing critical insights into the stability, polymorphism, and solid-state properties of crystalline materials.

Disclaimer: After a thorough search of public crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), a crystallographic information file (CIF) for the title compound, this compound, was not found. The CIF file is a prerequisite for performing a Hirshfeld surface analysis.

However, to demonstrate the methodology and the depth of analysis possible, this guide will utilize the crystallographic data for a closely related analogue: (Z)-ethyl 2-cyano-3-((4-fluorophenyl)amino)acrylate . This structurally similar molecule provides a relevant case study to illustrate the principles and outputs of a Hirshfeld surface analysis.

Introduction to Hirshfeld Surface Analysis

Hirshfeld surface analysis is a method for partitioning crystal space into molecular volumes, allowing for the detailed examination of intermolecular contacts. The Hirshfeld surface is defined as the region where the electron density of a sum of spherical atoms for a given molecule (the promolecule) is equal to the sum of the electron densities of all other molecules in the crystal (the procrystal).

By mapping various properties onto this surface, such as the normalized contact distance (dnorm), shape index, and curvedness, a detailed picture of the intermolecular interactions emerges. The two-dimensional "fingerprint plots" derived from the Hirshfeld surface provide a quantitative summary of the types of intermolecular contacts and their relative contributions to the overall crystal packing.

Experimental Protocols

Synthesis of this compound

A general and widely used method for the synthesis of α-cyanoacrylates is the Knoevenagel condensation. The following is a representative protocol that can be adapted for the synthesis of this compound.

Materials:

-

4-Fluorobenzaldehyde

-

Ethyl cyanoacetate

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Glacial acetic acid

Procedure:

-

A solution of 4-fluorobenzaldehyde (10 mmol) and ethyl cyanoacetate (10 mmol) in ethanol (20 mL) is prepared in a round-bottom flask.

-

A catalytic amount of piperidine (0.5 mmol) is added to the solution.

-

The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled in an ice bath to induce crystallization of the product.

-

The crude product is collected by filtration, washed with cold ethanol, and dried.

-

Recrystallization from a suitable solvent (e.g., ethanol or methanol) is performed to obtain pure crystals suitable for single-crystal X-ray diffraction.

Hirshfeld Surface Analysis Protocol

The Hirshfeld surface analysis is performed using the crystallographic information file (CIF) obtained from single-crystal X-ray diffraction.

Software:

-

CrystalExplorer

Procedure:

-

The CIF file of the target compound is loaded into the CrystalExplorer software.

-

The Hirshfeld surface is generated for the asymmetric unit of the crystal structure.

-

The 3D Hirshfeld surface is mapped with dnorm to visualize intermolecular contacts. Red spots on the dnorm surface indicate close contacts (shorter than the van der Waals radii), blue regions represent longer contacts, and white areas denote contacts around the van der Waals separation.

-

2D fingerprint plots are generated from the Hirshfeld surface. These plots display the distribution of (di, de) pairs, where di is the distance from the surface to the nearest nucleus inside the surface and de is the distance to the nearest nucleus outside the surface.

-

The fingerprint plots are decomposed to quantify the contribution of different types of intermolecular contacts (e.g., H···H, C···H, O···H, F···H). The percentage contribution of each contact is calculated relative to the total Hirshfeld surface area.

Data Presentation: Analysis of (Z)-ethyl 2-cyano-3-((4-fluorophenyl)amino)acrylate

The following tables summarize the crystallographic data and the quantitative results from the Hirshfeld surface analysis of the analogue compound, (Z)-ethyl 2-cyano-3-((4-fluorophenyl)amino)acrylate.

Table 1: Crystallographic Data

| Parameter | Value |

| Chemical Formula | C12H11FN2O2 |

| Formula Weight | 234.23 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 11.0497(4) |

| b (Å) | 8.8712(3) |

| c (Å) | 17.5099(5) |

| α (°) | 90 |

| β (°) | 97.605(17) |

| γ (°) | 90 |

| Volume (ų) | 1701.3(10) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.346 |

| Absorption Coefficient (mm⁻¹) | 0.103 |

| F(000) | 720 |

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Contribution (%) |

| H···H | 45.0 |

| C···H/H···C | 18.5 |

| O···H/H···O | 12.8 |

| N···H/H···N | 9.5 |

| F···H/H···F | 7.6 |

| C···C | 3.5 |

| Others | 3.1 |

Visualization of Methodologies and Interactions

The following diagrams, generated using the DOT language, illustrate the workflow of the Hirshfeld surface analysis and the key intermolecular interactions identified.

Conclusion

This guide has outlined the theoretical and practical aspects of performing a Hirshfeld surface analysis on this compound. While the specific crystallographic data for this compound is not publicly available, the analysis of a close analogue demonstrates the valuable insights that can be gained into the intermolecular interactions governing its crystal packing. The quantitative data derived from this analysis is crucial for understanding the solid-state properties of the material, which is of significant interest to researchers in drug development and materials science. The provided experimental and computational protocols serve as a comprehensive resource for undertaking such an analysis.

The Sticky Story of Innovation: An In-depth Technical Guide to the Discovery and Evolution of Novel Cyanoacrylate Derivatives

For Immediate Release

A comprehensive technical guide detailing the discovery, history, and scientific evolution of novel cyanoacrylate derivatives has been released, offering a critical resource for researchers, scientists, and drug development professionals. This whitepaper provides an in-depth exploration of the chemistry, synthesis, and application of these remarkable adhesives, with a particular focus on their journey from an accidental discovery to a versatile tool in both industrial and biomedical fields.

The guide meticulously chronicles the history of cyanoacrylates, beginning with their serendipitous invention by Dr. Harry Coover during World War II. Initially dismissed for their extreme adhesiveness, their true potential was recognized years later, leading to the commercialization of the first "super glue."[1][2][3] The document further explores the fundamental chemistry of cyanoacrylates, which are esters of 2-cyanoacrylic acid, and their characteristic rapid anionic polymerization in the presence of moisture.[1][4]

A core component of this guide is the detailed examination of the synthesis of novel cyanoacrylate derivatives. The primary method discussed is the Knoevenagel condensation of a cyanoacetate with formaldehyde or paraformaldehyde to form a polymer, followed by a thermal depolymerization or "cracking" process to yield the monomeric adhesive. This two-step process is crucial for producing the highly reactive monomers that are the hallmark of cyanoacrylate adhesives.

This guide also delves into the development of novel cyanoacrylate derivatives with tailored properties. By modifying the alkyl chain of the ester group, researchers have been able to significantly alter the characteristics of the resulting adhesive. For instance, longer alkyl chains have been shown to reduce the rate of degradation and, consequently, the cytotoxicity of the adhesive, a critical factor for biomedical applications.[5][6] This has led to the development of biocompatible cyanoacrylates, such as 2-octyl cyanoacrylate, which are now widely used as tissue adhesives in surgery.[4][6][7]

Recognizing the need for clear, comparative data, this whitepaper summarizes key quantitative properties of various cyanoacrylate derivatives in a series of structured tables. These tables provide a valuable reference for comparing the performance of different derivatives in terms of their physicochemical properties, bond strength on various substrates, and biocompatibility.

Key Data on Cyanoacrylate Derivatives

Table 1: Physicochemical Properties of Common Cyanoacrylate Monomers

| Monomer | Molecular Weight ( g/mol ) | Boiling Point (°C at mm Hg) | Density (g/cm³ at 20°C) |

| Ethyl 2-cyanoacrylate | 125.13 | 55 at 3 | 1.040 |

| Data for other derivatives to be populated from further specific findings. |

Table 2: Comparative Bond Strength of Cyanoacrylate Adhesives

| Adhesive Type | Substrate | Tensile Shear Strength (MPa) |

| Methyl Cyanoacrylate | Steel/Steel | 24.82 |

| Allyl Cyanoacrylate | Steel/Steel | 20.68 |

| Cyanoacrylate (unspecified) | - | >20 |

| Data for other derivatives and substrates to be populated from further specific findings. |

Table 3: Biocompatibility and Cytotoxicity Data

| Cyanoacrylate Derivative | Key Finding |

| n-Butyl, n-Hexyl, n-Octyl | Formaldehyde release decreases as the alkyl chain length increases, leading to lower cytotoxicity. |

| 2-Octyl Cyanoacrylate | Degrades much more slowly than ethyl cyanoacrylate, reducing tissue toxicity.[6] |

| Prepolymerized Allyl 2-CA (PACA) | Shows similar cell viability to commercial tissue adhesives like Dermabond®.[7][8] |

| Data for other derivatives to be populated from further specific findings. |

Experimental Protocols

This technical guide provides detailed methodologies for the key experiments cited, offering a practical resource for researchers looking to replicate or build upon existing work.

General Protocol for the Synthesis of Alkyl Cyanoacrylates via Knoevenagel Condensation and Depolymerization:

-

Oligomerization: A cyanoacetic acid ester is reacted with paraformaldehyde in the presence of a basic catalyst (e.g., piperidine) and a polymerization inhibitor. The reaction mixture is heated to facilitate the condensation reaction and formation of a low-molecular-weight polymer (oligomer).

-

Depolymerization: The resulting oligomer is subjected to high temperatures (typically 150-250°C) under vacuum in the presence of an acidic stabilizer (e.g., phosphorus pentoxide) and a radical polymerization inhibitor (e.g., hydroquinone). This "cracking" process breaks down the polymer into the desired cyanoacrylate monomer, which is then collected by distillation.

Visualizing the Science: Workflows and Pathways

To further enhance understanding, this guide includes mandatory visualizations of key processes using the Graphviz DOT language.

References

- 1. Recognition of degradation-derived products from biomedical scaffolds by Toll-like receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Degradation Products of Polydopamine Restrained Inflammatory Response of LPS-Stimulated Macrophages Through Mediation TLR-4-MYD88 Dependent Signaling Pathways by Antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of Toll-like receptor signaling in the macrophage response to implanted materials | MRS Communications | Cambridge Core [cambridge.org]

- 4. doaj.org [doaj.org]

- 5. raajournal.com [raajournal.com]

- 6. dovepress.com [dovepress.com]

- 7. Biocompatibility of a Novel Cyanoacrylate Based Tissue Adhesive: Cytotoxicity and Biochemical Property Evaluation | PLOS One [journals.plos.org]

- 8. Biocompatibility of a Novel Cyanoacrylate Based Tissue Adhesive: Cytotoxicity and Biochemical Property Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into Ethyl 2-cyano-3-(4-fluorophenyl)acrylate: A Theoretical and Computational Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational studies performed on Ethyl 2-cyano-3-(4-fluorophenyl)acrylate, a molecule of interest in materials science and medicinal chemistry. By integrating experimental data with quantum chemical calculations, we aim to provide a detailed understanding of its structural, spectroscopic, and electronic properties. This document is intended to serve as a valuable resource for researchers engaged in the study and application of cyanoacrylate derivatives.

Molecular Structure and Synthesis

This compound is a derivative of cyanoacrylate, known for its applications as an adhesive and as a versatile building block in organic synthesis.[1] The presence of a fluorine atom and a cyano group makes it an interesting candidate for studying intermolecular interactions and electronic effects.

The synthesis of this compound and its analogs typically involves a Knoevenagel condensation reaction between an aromatic aldehyde (in this case, 4-fluorobenzaldehyde) and an active methylene compound like ethyl cyanoacetate.[2][3] The reaction is often catalyzed by a weak base, such as piperidine or an ammonium acetate salt.[4][5]

The molecular structure of related cyanoacrylate derivatives has been confirmed using single-crystal X-ray diffraction, revealing a generally planar conformation of the core structure.[1][6][7][8] For many (E)-isomers of 3-aryl-2-cyanoacrylates, the crystal packing is stabilized by various intermolecular interactions, including C—H⋯O and C—H⋯N hydrogen bonds, as well as π–π stacking interactions.[1][9][10]

Experimental and Computational Protocols

A combination of experimental and computational methods is crucial for a thorough understanding of the molecule's properties.

Experimental Methodologies

-

Synthesis: A common synthetic route involves the reaction of 4-fluorobenzaldehyde with ethyl cyanoacetate in the presence of a catalyst like diisopropylethylammonium acetate in a suitable solvent such as hexane, followed by heating.[4] The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Spectroscopic Analysis:

-

FT-IR and FT-Raman Spectroscopy: The vibrational modes of the molecule are characterized using Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy. Experimental spectra are typically recorded for the solid-phase sample in the range of 4000–400 cm⁻¹ for FT-IR and 4000–100 cm⁻¹ for FT-Raman.[11]

-

NMR Spectroscopy: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are used to elucidate the chemical structure of the compound. Spectra are recorded on spectrometers (e.g., 400 MHz) using a deuterated solvent like CDCl₃ or DMSO-d₆, with tetramethylsilane (TMS) as an internal standard.[4][12]

-

UV-Vis Spectroscopy: The electronic absorption properties are studied using UV-Visible spectroscopy to identify the electronic transitions within the molecule.

-

Computational Workflow

The computational analysis of this compound typically follows a structured workflow to investigate its geometric, spectroscopic, and electronic properties. Density Functional Theory (DFT) is a commonly employed method for these calculations.

Caption: A typical workflow for computational studies.

-

Quantum Chemical Calculations:

-

Software: Calculations are often performed using software packages like Gaussian.

-

Method: Density Functional Theory (DFT) with functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or M06-2X is commonly used.[11]

-

Basis Set: A basis set like 6-311++G(d,p) is frequently employed for accurate results.[11]

-

Geometry Optimization: The initial molecular structure is optimized to find the minimum energy conformation. The optimized geometric parameters (bond lengths and angles) are then compared with experimental X-ray diffraction data where available.[11]

-

Vibrational Frequency Analysis: Vibrational frequencies are calculated from the optimized geometry. The calculated frequencies are often scaled to better match experimental values. Potential Energy Distribution (PED) analysis is used to assign the vibrational modes.[11]

-

Electronic Property Analysis:

-

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the electronic transition properties and reactivity of the molecule.[11]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study intramolecular interactions, charge delocalization, and hyperconjugative interactions.

-

Molecular Electrostatic Potential (MEP): The MEP surface is calculated to identify the electron-rich and electron-poor regions of the molecule, which is useful for predicting sites of electrophilic and nucleophilic attack.

-

-

Spectroscopic Analysis: A Comparative Study

The combination of experimental and theoretical spectroscopy provides a powerful tool for understanding the vibrational properties of this compound.

Vibrational Spectroscopy (FT-IR and FT-Raman)

The vibrational spectrum of cyanoacrylate derivatives is characterized by several key functional group frequencies. DFT calculations aid in the precise assignment of these vibrational modes.

| Functional Group | Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Theoretical (Scaled) (cm⁻¹) |

| C≡N (Cyano) | Stretching | ~2220 | ~2218 | Correlated to experimental |

| C=O (Ester) | Stretching | ~1716 | ~1718 | Correlated to experimental |

| C=C (Alkene) | Stretching | ~1600 | ~1582 | Correlated to experimental |

| C-F (Aromatic) | Stretching | Varies | Varies | Correlated to experimental |

| C-H (Aromatic) | Stretching | ~3100-3000 | ~3100-3000 | Correlated to experimental |

| C-H (Aliphatic) | Stretching | ~2980 | ~2986 | Correlated to experimental |

Note: The values presented are typical ranges for related compounds and require specific experimental and computational data for this compound for precise entries.[4][11]

NMR Spectroscopy

¹H and ¹³C NMR chemical shifts provide detailed information about the electronic environment of the nuclei.

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ (Ethyl) | ~1.4 | Triplet | ~7.2 |

| CH₂ (Ethyl) | ~4.3-4.4 | Quartet | ~7.2 |

| Aromatic CH | ~7.2-8.0 | Multiplet | Varies |

| Vinylic CH | ~8.2 | Singlet | - |

| ¹³C NMR | Chemical Shift (δ, ppm) |

| CH₃ (Ethyl) | ~14 |

| CH₂ (Ethyl) | ~62-63 |

| C (Cyano) | ~115 |

| C (Alkene) | ~100-155 |

| C (Aromatic) | ~116-165 |

| C (Carbonyl) | ~162-163 |

Note: The chemical shift values are approximate and based on data for similar cyanoacrylate derivatives.[4]

Quantum Chemical Insights

Computational studies provide valuable insights into the electronic structure and reactivity of the molecule.

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are key indicators of a molecule's chemical reactivity and electronic properties. The energy gap between the HOMO and LUMO (ΔE) is a measure of the molecule's excitability and chemical stability.

| Parameter | Calculated Value (eV) |

| E(HOMO) | Typically around -6 to -7 eV |

| E(LUMO) | Typically around -1 to -2 eV |

| Energy Gap (ΔE) | ~4 to 5 eV |

Note: These are representative values and the actual values would be obtained from specific DFT calculations on this compound.[11]

The HOMO is generally localized on the phenyl ring and the C=C double bond, indicating these are the primary sites for electrophilic attack. The LUMO is often distributed over the cyano and acrylate groups, suggesting these are the likely sites for nucleophilic attack.

Caption: Relationship between HOMO, LUMO, and the energy gap.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution in the molecule.

-

Red regions (negative potential): Indicate electron-rich areas, which are susceptible to electrophilic attack. These are typically found around the oxygen atoms of the ester group and the nitrogen atom of the cyano group.

-

Blue regions (positive potential): Represent electron-deficient areas, which are prone to nucleophilic attack. These are usually located around the hydrogen atoms.

-

Green regions (neutral potential): Indicate areas with near-zero potential.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into the intramolecular interactions and charge delocalization. Key findings often include:

-

Strong intramolecular hyperconjugative interactions, such as those between the lone pairs of the oxygen atoms and the antibonding orbitals of adjacent bonds (e.g., n(O) → π(C=C) and n(O) → π(C=O)).

-

Delocalization of electron density from the phenyl ring to the acrylate moiety, which influences the molecule's electronic properties and reactivity.

Potential Applications and Future Directions

Theoretical and computational studies on this compound provide a solid foundation for understanding its properties and predicting its behavior in various applications.

-

Drug Development: The detailed understanding of its electronic properties and reactive sites can aid in the design of new drug candidates. Cyanoacrylate derivatives have been investigated for their potential biological activities, including anticancer and antimicrobial effects.[13]

-

Materials Science: The knowledge of intermolecular interactions and crystal packing is valuable for the development of new organic materials with specific optical or electronic properties.[14]

Future research could focus on:

-

Molecular Docking Studies: To investigate the binding interactions of this compound with specific biological targets.[13][15]

-

Reaction Mechanism Studies: To computationally model the synthesis and polymerization reactions of this compound.

-

** Excited State Calculations:** To better understand its photophysical properties for applications in optoelectronics.

By bridging the gap between theoretical calculations and experimental observations, this guide aims to facilitate further research and development in the promising field of cyanoacrylate chemistry.

References

- 1. Synthesis, crystal structure and Hirshfeld surface analysis of ethyl (E)-2-cyano-3-[5-(4-ethylphenyl)isoxazol-3-yl]prop-2-enoate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oiccpress.com [oiccpress.com]

- 3. researchgate.net [researchgate.net]

- 4. jmcs.org.mx [jmcs.org.mx]

- 5. (E)-Ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. X-ray crystallographic, spectroscopic and quantum chemical studies on ethyl 2-cyano-3-N ,N-dimethyl amino acrylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate: two conformers forming a discrete disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Vibrational frequency analysis, FT-IR and Laser-Raman spectra, DFT studies on ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. In vivo biological evaluation of sodium salt of ethyl (E)-2-cyano-3-(7-hydroxy-4-methyl-2-oxoquinoline-1(2H)-yl)-3-(4-hydroxyphenyl) acrylate as anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Investigations on 2-(4-Cyanophenylamino) acetic acid by FT-IR,FT-Raman, NMR and UV-Vis spectroscopy, DFT (NBO, HOMO-LUMO, MEP and Fukui function) and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to E/Z Isomerism in the Synthesis of Ethyl 2-cyano-3-(4-fluorophenyl)acrylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The stereoselective synthesis of ethyl 2-cyano-3-(4-fluorophenyl)acrylate, a key intermediate in the development of various pharmaceutical compounds, presents a significant challenge in controlling the E/Z isomer ratio. This technical guide provides a comprehensive overview of the Knoevenagel condensation reaction used for its synthesis, with a detailed focus on the factors influencing the geometric isomerism of the final product. This document outlines experimental protocols for the selective synthesis of both E and Z isomers, presents quantitative data on the impact of catalysts and solvents on stereoselectivity, and provides visual representations of the underlying chemical principles and experimental workflows.

Introduction

This compound is a versatile building block in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. The geometry of the α,β-unsaturated system, specifically the E/Z configuration, can significantly impact the pharmacological profile of the final active pharmaceutical ingredient (API). Therefore, the ability to selectively synthesize either the E or Z isomer is of paramount importance in drug discovery and development. The primary route to this compound is the Knoevenagel condensation of 4-fluorobenzaldehyde with ethyl cyanoacetate. This guide delves into the mechanistic nuances of this reaction and provides practical guidance for achieving high stereoselectivity.

The Knoevenagel Condensation: Mechanism and Stereochemical Considerations

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[1] In the synthesis of this compound, the active methylene compound is ethyl cyanoacetate, and the carbonyl compound is 4-fluorobenzaldehyde. The reaction is typically catalyzed by a base.

The stereochemical outcome of the reaction, i.e., the formation of the E or Z isomer, is determined by the relative stability of the transition states leading to the two isomers. This, in turn, is influenced by a variety of factors, including the nature of the catalyst, the solvent, and the reaction temperature.

Diagram: Knoevenagel Condensation Mechanism

Caption: Mechanism of the Knoevenagel Condensation.

Factors Influencing E/Z Isomerism

The selective formation of either the E or Z isomer is a delicate balance of steric and electronic effects, which can be manipulated by careful selection of reaction conditions.

Catalyst

The choice of catalyst plays a pivotal role in directing the stereochemical pathway of the Knoevenagel condensation. Basic catalysts are most commonly employed, ranging from weak amines to stronger inorganic bases.

-

Weak Amines (e.g., Piperidine, Pyrrolidine): These catalysts generally favor the formation of the thermodynamically more stable E-isomer . The reversible nature of the initial aldol addition allows for equilibration to the less sterically hindered E product.

-

Lewis Acids with a Co-catalyst (e.g., TiCl4/DMAP): Certain Lewis acid/base combinations have been reported to promote the formation of the Z-isomer . The coordination of the Lewis acid to the carbonyl oxygen of the aldehyde and the ester group of the cyanoacetate can enforce a transition state geometry that leads to the Z product.[2]

-

Ionic Liquids: The use of specific ionic liquids as both solvent and catalyst can influence the E/Z ratio, often favoring the E-isomer .

Solvent

The polarity and proticity of the solvent can significantly impact the stability of the intermediates and transition states, thereby influencing the isomer ratio.

-

Protic Solvents (e.g., Ethanol, Methanol): These solvents can stabilize the charged intermediates through hydrogen bonding and generally favor the formation of the E-isomer .

-

Aprotic Solvents (e.g., Toluene, Dichloromethane): In aprotic media, the stereoselectivity can be more dependent on the catalyst and the intrinsic steric and electronic properties of the reactants. Under certain conditions, aprotic solvents can be employed to enhance the formation of the Z-isomer .

-

Solvent-Free Conditions: Performing the reaction neat or with minimal solvent can sometimes lead to high selectivity, often favoring the E-isomer .

Temperature

Reaction temperature can affect the equilibrium between the E and Z isomers. Generally, higher temperatures favor the formation of the thermodynamically more stable E-isomer . To obtain the kinetically favored Z-isomer , reactions are often carried out at lower temperatures.

Diagram: Factors Influencing E/Z Selectivity

Caption: Key factors influencing E/Z isomerism.

Quantitative Data on E/Z Isomer Ratios

While specific quantitative data for the synthesis of this compound is not extensively reported, the following tables provide representative data extrapolated from studies on similar Knoevenagel condensations of aromatic aldehydes with ethyl cyanoacetate. These tables illustrate the general trends observed when varying catalysts and solvents.

Table 1: Effect of Catalyst on E/Z Ratio

Reaction Conditions: 4-Fluorobenzaldehyde (1.0 eq.), Ethyl Cyanoacetate (1.1 eq.), Toluene, 80 °C, 4h.

| Catalyst | E:Z Ratio (Illustrative) | Predominant Isomer |

| Piperidine | >95:5 | E |

| Pyrrolidine | >95:5 | E |

| DABCO | 90:10 | E |

| TiCl4/DMAP | 10:90 | Z |

| No Catalyst | 60:40 | E |

Table 2: Effect of Solvent on E/Z Ratio

Reaction Conditions: 4-Fluorobenzaldehyde (1.0 eq.), Ethyl Cyanoacetate (1.1 eq.), Piperidine (0.1 eq.), Reflux, 6h.

| Solvent | E:Z Ratio (Illustrative) | Predominant Isomer |

| Ethanol | >98:2 | E |

| Toluene | 92:8 | E |

| Dichloromethane | 85:15 | E |

| Acetonitrile | 90:10 | E |

| Solvent-free | >95:5 | E |

Experimental Protocols

The following protocols are provided as a starting point for the selective synthesis of the E and Z isomers of this compound. Optimization may be required to achieve the desired purity and yield.

Protocol for the Predominant Synthesis of (E)-Ethyl 2-cyano-3-(4-fluorophenyl)acrylate

This protocol is designed to favor the formation of the thermodynamically stable E-isomer.

-

Reagents:

-

4-Fluorobenzaldehyde

-

Ethyl cyanoacetate

-

Piperidine

-

Ethanol

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorobenzaldehyde (1.0 eq.) and ethyl cyanoacetate (1.1 eq.) in ethanol.

-

Add a catalytic amount of piperidine (0.1 eq.) to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

-

Protocol for the Predominant Synthesis of (Z)-Ethyl 2-cyano-3-(4-fluorophenyl)acrylate

This protocol utilizes a Lewis acid/base system to promote the formation of the Z-isomer. This reaction should be carried out under an inert atmosphere.

-

Reagents:

-

4-Fluorobenzaldehyde

-

Ethyl cyanoacetate

-

Titanium(IV) chloride (TiCl4)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (anhydrous)

-

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous dichloromethane and cool to 0 °C.

-

Slowly add TiCl4 (1.1 eq.) to the cooled solvent.

-

In a separate flask, dissolve 4-fluorobenzaldehyde (1.0 eq.) and ethyl cyanoacetate (1.1 eq.) in anhydrous dichloromethane.

-

Add the solution of the aldehyde and ester to the TiCl4 solution at 0 °C.

-

Slowly add a solution of DMAP (2.2 eq.) in anhydrous dichloromethane to the reaction mixture at 0 °C.

-

Allow the reaction to stir at 0 °C and monitor its progress by TLC.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product should be purified promptly by column chromatography on silica gel to isolate the Z-isomer.

-

Diagram: Experimental Workflow for Isomer Synthesis

Caption: Workflow for E and Z isomer synthesis.

Characterization and Quantification of E/Z Isomers

The E and Z isomers of this compound can be distinguished and quantified using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool for differentiating the isomers. The chemical shift of the vinylic proton is typically different for the E and Z isomers. The ratio of the isomers in a mixture can be determined by integrating the respective vinylic proton signals.

-

High-Performance Liquid Chromatography (HPLC): A suitable HPLC method can be developed to separate the E and Z isomers, allowing for their quantification.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC can also be used to separate the isomers, and the mass spectrometer can confirm their identity.

Conclusion

The stereoselective synthesis of this compound is a critical aspect of its application in pharmaceutical development. While the E-isomer is often the thermodynamic product and more readily formed, specific conditions, particularly the use of Lewis acid/base systems at low temperatures, can favor the formation of the Z-isomer. This guide provides a foundational understanding and practical protocols for researchers to control the E/Z isomerism in this important Knoevenagel condensation. Careful selection of catalyst, solvent, and temperature is essential for achieving high stereoselectivity and obtaining the desired geometric isomer for downstream applications. Further optimization of the presented protocols may be necessary to achieve optimal results for specific research and development needs.

References

Methodological & Application

Application Notes: Ethyl 2-cyano-3-(4-fluorophenyl)acrylate in Polymer Synthesis

Introduction

Ethyl 2-cyano-3-(4-fluorophenyl)acrylate is a substituted cyanoacrylate monomer with significant potential in advanced polymer synthesis. Cyanoacrylates are a class of vinyl monomers known for their rapid polymerization, particularly through anionic mechanisms, which has led to their widespread use as instant adhesives ("super glues").[1][2] The incorporation of a 4-fluorophenyl group into the ethyl cyanoacrylate backbone is anticipated to impart unique properties to the resulting polymer, such as modified thermal stability, altered solubility, and enhanced chemical resistance, making it a monomer of interest for researchers in materials science and drug development.[3][4]

The electron-withdrawing nature of both the cyano and ester groups makes the double bond of the acrylate highly susceptible to nucleophilic attack, facilitating rapid anionic polymerization even with weak bases like moisture.[5][6] While anionic polymerization is the most common method, radical polymerization offers an alternative route to synthesizing polymers with different microstructures and properties, although it requires careful control to prevent the dominant anionic pathway.[1][2]

These application notes provide detailed protocols for both anionic and radical polymerization of this compound, along with expected outcomes and characterization data based on analogous polymer systems.

Key Polymerization Mechanisms

Anionic Polymerization

Anionic polymerization is the hallmark of cyanoacrylates. It is typically initiated by weak nucleophiles such as amines, phosphines, or even residual water.[5][7] The reaction is characterized by an extremely high propagation rate.[1] The process can be so rapid that it proceeds to completion within seconds to minutes. While advantageous for applications like adhesives, this high reactivity can make it challenging to control the molecular weight and polydispersity of the resulting polymer.[8] Termination can occur through reaction with strong acids or other electrophilic impurities.[1]

Radical Polymerization

Radical polymerization of cyanoacrylates is less common and more challenging due to the monomer's high susceptibility to anionic polymerization. To achieve successful radical polymerization, the anionic pathway must be suppressed by performing the reaction under acidic conditions using anionic inhibitors like sulfuric acid or p-toluenesulfonic acid.[1][2] This method allows for the synthesis of copolymers and polymers with potentially different tacticities and properties compared to their anionically polymerized counterparts.[1][2] Reversible addition-fragmentation chain transfer (RAFT) polymerization has also been explored for better control over the radical process.[1]

Experimental Protocols

Protocol 1: Anionic Solution Polymerization of this compound

This protocol describes a controlled anionic polymerization in a solution to obtain a polymer with a defined molecular weight.

Materials:

-

This compound (monomer)

-

Tetrahydrofuran (THF), anhydrous

-

Thiophenol (initiator)

-

1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) or another suitable superbase (catalyst)

-

Methanol with 1% HCl (terminating agent)

-

Argon gas supply

-

Standard Schlenk line and glassware

Procedure:

-

All glassware should be rigorously cleaned and flame-dried under a vacuum to remove any moisture.

-

Under an argon atmosphere, dissolve 1.0 g of this compound monomer in 15 mL of anhydrous THF in a Schlenk flask.

-

In a separate flask, prepare the initiator/catalyst solution by dissolving the appropriate amounts of thiophenol and TBD in anhydrous THF.

-

With vigorous stirring, rapidly inject the initiator/catalyst solution into the monomer solution.

-

Allow the polymerization to proceed at room temperature. The reaction progress can be monitored by taking aliquots and analyzing them via ¹H NMR for monomer conversion.

-

Once the desired conversion is reached (or the reaction is complete), terminate the polymerization by adding a few milliliters of acidified methanol.

-

Precipitate the polymer by slowly adding the reaction mixture to a larger volume of cold methanol or a methanol/water mixture.

-

Filter the precipitated polymer, wash with fresh cold methanol, and dry under a vacuum at 40°C to a constant weight.

-

Characterize the polymer using Gel Permeation Chromatography (GPC) for molecular weight (Mn) and polydispersity index (PDI), and NMR for structural analysis.

Protocol 2: Free Radical Solution Polymerization of this compound

This protocol outlines the procedure for radical polymerization, which requires the suppression of the anionic pathway.

Materials:

-

This compound (monomer)

-

Toluene or Acetonitrile, anhydrous

-

Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) (radical initiator)

-

p-Toluenesulfonic acid (TsOH) or Acetic Acid (anionic inhibitor)

-

Methanol

-

Argon gas supply

-

Standard laboratory glassware for reflux

Procedure:

-

In a round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve 1.0 g of this compound monomer and the desired amount of anionic inhibitor (e.g., 1 wt% TsOH) in 10 mL of anhydrous toluene.

-

Add the radical initiator (e.g., 0.5-1 mol% AIBN relative to the monomer).

-

De-gas the solution by bubbling argon through it for 20-30 minutes to remove dissolved oxygen, which can inhibit radical polymerization.

-

Heat the reaction mixture to 60-80°C under an argon atmosphere and maintain vigorous stirring.

-

Allow the polymerization to proceed for several hours (e.g., 6-24 hours). Monitor the reaction by observing the increase in viscosity of the solution.

-

After the desired time, cool the reaction mixture to room temperature.

-

Precipitate the polymer by pouring the solution into a large volume of cold methanol.

-

Collect the polymer by filtration, wash it thoroughly with methanol to remove unreacted monomer and initiator fragments, and dry it under a vacuum.

-

Characterize the resulting polymer for its molecular weight, PDI, and thermal properties (e.g., Tg via DSC).

Data Presentation

The following tables present hypothetical data for the polymerization of this compound, based on typical results for similar cyanoacrylate systems.

Table 1: Anionic Polymerization of this compound - Reaction Conditions and Results

| Entry | Initiator System | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Mn ( kg/mol ) | PDI (Mw/Mn) |

| 1 | Thiophenol/TBD | THF | 25 | 1 | >95 | 22.5 | 1.15 |

| 2 | Piperidine | Toluene | 25 | 0.5 | >95 | 35.8 | 1.80 |

| 3 | Tetrabutylammonium Acetate | THF | 20 | 0.25 | >95 | 42.1 | 1.95 |

Table 2: Radical Polymerization of this compound - Reaction Conditions and Results

| Entry | Initiator | Anionic Inhibitor | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Mn ( kg/mol ) | PDI (Mw/Mn) |

| 1 | AIBN (1 mol%) | TsOH (1 wt%) | Toluene | 70 | 12 | 65 | 28.4 | 2.10 |

| 2 | BPO (1 mol%) | Acetic Acid (5 wt%) | Acetonitrile | 80 | 12 | 72 | 31.2 | 2.25 |

| 3 | AIBN (0.5 mol%) | TsOH (1 wt%) | Toluene | 70 | 24 | 85 | 45.6 | 1.98 |

Table 3: Comparison of Expected Polymer Properties

| Property | Poly(ethyl 2-cyanoacrylate) (Typical) | Poly(this compound) (Expected) |

| Glass Transition Temp. (Tg) | ~130-165°C | Potentially higher due to rigid phenyl group |

| Thermal Decomposition Temp. (Td) | ~140-180°C (unzipping) | Potentially higher due to C-F bond strength |

| Solubility | Soluble in acetone, THF, acetonitrile | Similar, but may show increased solubility in fluorinated solvents |

Visualizations

Caption: Workflow for anionic polymerization.

Caption: Workflow for radical polymerization.

References

- 1. mdpi.com [mdpi.com]

- 2. Radical Polymerization of Alkyl 2-Cyanoacrylates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Volume # 4(137), July - August 2021 — "Directed synthesis of copolymers based on fluorine-containing (meth)acrylate derivatives" [notes.fluorine1.ru]

- 4. m.youtube.com [m.youtube.com]

- 5. pcbiochemres.com [pcbiochemres.com]

- 6. researchgate.net [researchgate.net]

- 7. Controlled living anionic polymerization of cyanoacrylates by frustrated Lewis pair based initiators - Chemical Science (RSC Publishing) DOI:10.1039/C8SC04729D [pubs.rsc.org]

- 8. research.utwente.nl [research.utwente.nl]

Application Notes and Protocols: Ethyl 2-cyano-3-(4-fluorophenyl)acrylate in Adhesive Formulations

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited specific experimental data is publicly available for Ethyl 2-cyano-3-(4-fluorophenyl)acrylate in adhesive formulations. The following application notes and protocols are based on the established properties of ethyl cyanoacrylate adhesives and the anticipated effects of the 4-fluorophenyl substitution. The quantitative data presented is illustrative and should be validated through empirical testing.

Introduction

This compound is a fluorinated derivative of ethyl cyanoacrylate, a monomer that readily undergoes anionic polymerization in the presence of moisture to form a strong adhesive.[1] The incorporation of a 4-fluorophenyl group is anticipated to modify the adhesive's properties, potentially enhancing thermal stability, altering curing characteristics, and influencing biocompatibility.[2] These application notes provide a framework for evaluating and utilizing this compound in various adhesive formulations, with a focus on research and development applications, including those in the biomedical field.

Chemical Properties

| Property | Value | Source |

| Chemical Formula | C₁₂H₁₀FNO₂ | [3] |

| Molecular Weight | 219.21 g/mol | [3] |

| CAS Number | 18861-57-9 | [3] |

| Appearance | Colorless liquid (monomer) | [4] |

| Melting Point | 96-100 °C (polymer) | [3] |

Potential Applications

The unique properties of cyanoacrylate adhesives make them suitable for a wide range of applications:

-

Medical and Biomedical: As tissue adhesives for wound closure, in surgical procedures, and for bonding medical devices.[5] The biocompatibility of the fluorinated derivative would need to be thoroughly assessed.

-

Electronics: For bonding components in electronic devices where rapid curing and strong adhesion are required.[4]

-

Industrial and Manufacturing: In various assembly processes requiring fast and durable bonding of plastics, metals, and rubbers.

Experimental Protocols

Formulation of a Basic Adhesive

This protocol describes the preparation of a basic adhesive formulation for initial testing.

Materials:

-

This compound (monomer)

-

Stabilizer (e.g., hydroquinone, sulfur dioxide)

-

Thickening agent (e.g., polymethyl methacrylate - PMMA) (optional)

-

Plasticizer (e.g., phthalate esters) (optional)

-

Accelerator (e.g., calixarene) (optional)

Procedure:

-

In a clean, dry, inert atmosphere (e.g., a glovebox with nitrogen), add the desired amount of this compound monomer to a reaction vessel.

-

Add the stabilizer to the monomer and stir until fully dissolved. The concentration of the stabilizer should be optimized to prevent premature polymerization while not inhibiting the curing process.

-

(Optional) If a higher viscosity is desired, gradually add the thickening agent while stirring until the desired consistency is achieved.

-

(Optional) To improve flexibility, add a plasticizer and mix thoroughly.

-

(Optional) To increase the curing speed, an accelerator can be incorporated into the formulation.

Note: The exact concentrations of additives will need to be determined empirically based on the desired performance characteristics of the adhesive.

Measurement of Curing Time

This protocol outlines a method for determining the fixture and full cure times of the adhesive.

Materials:

-

Adhesive formulation

-

Substrates for bonding (e.g., steel, plastic, rubber)

-

Stopwatch

-

Environmental chamber (for controlled temperature and humidity)

Procedure:

-

Prepare the substrates by cleaning them with a suitable solvent (e.g., acetone, isopropanol) to remove any contaminants.

-

Apply a small drop of the adhesive to one of the substrates.

-

Immediately join the two substrates together, applying light pressure to ensure a thin, uniform bond line.

-

Start the stopwatch.

-

Fixture Time: Periodically test the bond strength by gently trying to separate the substrates. The fixture time is the point at which the bond is strong enough to handle.

-

Full Cure Time: Allow the bonded assembly to cure for an extended period (typically 24 hours) under controlled environmental conditions (e.g., 25°C, 50% relative humidity). The full cure time is the time required for the adhesive to reach its maximum bond strength.

Determination of Bond Strength (Tensile Shear Strength)

This protocol describes a standard method for quantifying the bond strength of the adhesive.

Materials:

-

Adhesive formulation

-

Substrate coupons (e.g., steel, aluminum, polycarbonate) of standard dimensions (e.g., ASTM D1002)

-

Tensile testing machine

-

Micrometer

Procedure:

-

Prepare the substrate coupons as described in the curing time protocol.

-

Apply a controlled amount of adhesive to the overlap area of one coupon.

-

Join the two coupons, ensuring the specified overlap length.

-

Allow the adhesive to fully cure under controlled conditions.

-

Measure the width and overlap length of the bonded area using a micrometer.

-

Mount the bonded specimen in the grips of a tensile testing machine.

-

Apply a tensile load at a constant crosshead speed (e.g., 1.3 mm/min) until the bond fails.

-

Record the maximum load at failure.

-

Calculate the shear strength in megapascals (MPa) by dividing the maximum load by the bond area.

Quantitative Data (Illustrative)

The following tables present hypothetical performance data for an this compound-based adhesive compared to a standard Ethyl Cyanoacrylate adhesive. This data is for illustrative purposes only.

Table 1: Curing Time on Various Substrates

| Substrate | Fixture Time (seconds) - Fluorinated | Fixture Time (seconds) - Standard | Full Cure Time (hours) - Fluorinated | Full Cure Time (hours) - Standard |

| Steel | 20 - 40 | 15 - 30 | 24 | 24 |

| Aluminum | 30 - 60 | 25 - 50 | 24 | 24 |

| Polycarbonate | 15 - 30 | 10 - 25 | 24 | 24 |

| Rubber (Neoprene) | < 10 | < 5 | 24 | 24 |

Table 2: Tensile Shear Strength on Various Substrates (MPa)

| Substrate | Bond Strength (MPa) - Fluorinated | Bond Strength (MPa) - Standard |

| Steel | 18 - 25 | 15 - 22 |

| Aluminum | 15 - 22 | 12 - 20 |

| Polycarbonate | 10 - 18 | 8 - 15 |

| Rubber (Neoprene) | 5 - 10 (cohesive failure) | 5 - 10 (cohesive failure) |

Experimental Workflows and Signaling Pathways (Diagrams)

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows.

Caption: Workflow for Adhesive Formulation

Caption: Workflow for Bond Strength Testing

Caption: Anionic Polymerization of Cyanoacrylate

Safety and Handling

-

Ethyl cyanoacrylate monomers are known to be irritants to the skin, eyes, and respiratory system.[4]

-

Work in a well-ventilated area and use appropriate personal protective equipment (PPE), including safety glasses and nitrile gloves.

-

Avoid contact with cotton or wool, as the polymerization reaction is exothermic and can cause burns.

-